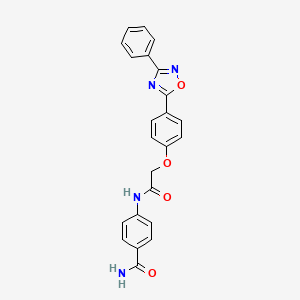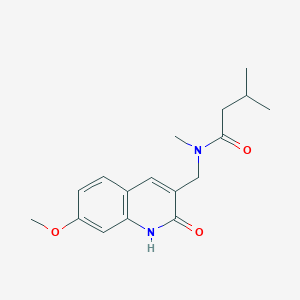
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent in 2002 and has since been investigated for its potential use in cancer therapy.
作用机制
The exact mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. It has also been shown to increase the permeability of tumor vasculature, allowing for increased delivery of anti-cancer agents to the tumor site. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can make dosing challenging.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the use of this compound in the treatment of specific types of cancer, such as pancreatic cancer, is an area of ongoing investigation.
Conclusion:
This compound is a small molecule with potential anti-cancer properties. It has been extensively studied for its potential use in cancer therapy, and has shown promise in preclinical models. This compound has a well-defined mechanism of action and has been well-tolerated in preclinical studies. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of more potent analogs and investigation in combination with other anti-cancer agents.
合成方法
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methoxyquinoline with 3-bromopivalic acid followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with N,N-dimethylbutyramide to yield this compound.
科学研究应用
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target tumor vasculature and induce tumor necrosis, making it a promising candidate for the treatment of solid tumors. This compound has also been investigated for its potential use in combination with other anti-cancer agents such as radiation and chemotherapy.
属性
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)7-16(20)19(3)10-13-8-12-5-6-14(22-4)9-15(12)18-17(13)21/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHXFBGNIDYBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

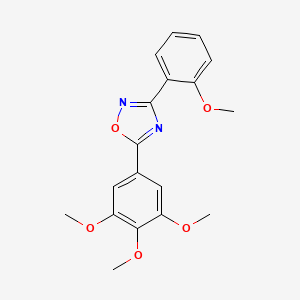

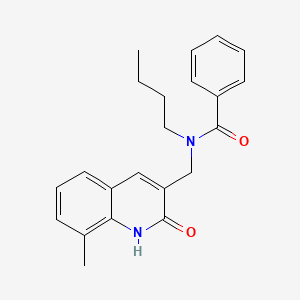

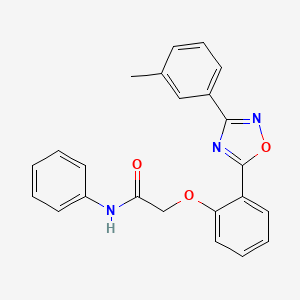
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
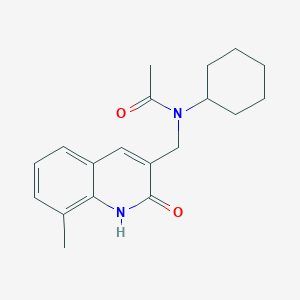
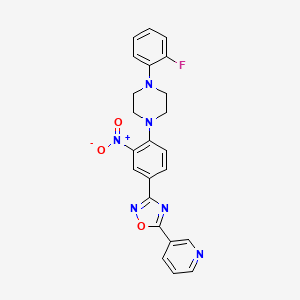
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
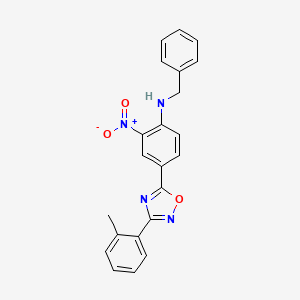
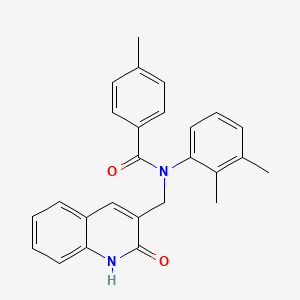
![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
